molecular formula C19H19ClFN5O3 B2917757 3-(2-chloro-6-fluorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887465-35-2

3-(2-chloro-6-fluorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2917757
CAS No.: 887465-35-2
M. Wt: 419.84
InChI Key: FEBBJDHXJCXSLS-UHFFFAOYSA-N
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Description

3-(2-chloro-6-fluorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H19ClFN5O3 and its molecular weight is 419.84. The purity is usually 95%.
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Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN5O3/c1-11-9-25-15-16(22-18(25)24(11)7-8-29-3)23(2)19(28)26(17(15)27)10-12-13(20)5-4-6-14(12)21/h4-6,9H,7-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBBJDHXJCXSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chloro-6-fluorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described by the following features:

  • Core Structure: Imidazo[2,1-f]purine
  • Substituents:
    • A 2-chloro-6-fluorobenzyl group
    • An 8-(2-methoxyethyl) substituent
    • Two methyl groups at the 1 and 7 positions

The molecular formula is C16H19ClF N5O2, with a molecular weight of approximately 363.81 g/mol.

PropertyValue
Molecular FormulaC16H19ClF N5O2
Molecular Weight363.81 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antitumor Activity

Research indicates that imidazopurine derivatives exhibit significant antitumor activity. The specific compound has been evaluated for its effects on various cancer cell lines. For instance, studies show that it can inhibit the proliferation of leukemia cells through apoptosis induction.

Case Study: Antitumor Efficacy

In a study involving human leukemic cell lines, the compound demonstrated an IC50 value of approximately 220 nM, indicating potent activity compared to standard chemotherapeutic agents. The mechanism appears to involve cell cycle arrest and subsequent apoptosis.

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. It has shown effectiveness against several bacterial strains, suggesting potential utility in treating infections.

Table 2: Antimicrobial Activity Results

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes relevant to disease processes. For example, it has shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle.

The inhibition of CDKs leads to disruption in cell cycle progression, making it a promising candidate for cancer therapy. Molecular docking studies suggest that the compound binds effectively to the ATP-binding site of CDKs.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazopurine derivatives. Modifications at various positions on the purine ring and side chains can significantly impact potency and selectivity.

Key Findings from SAR Studies

  • Fluorine Substitution: The presence of fluorine at the 6-position enhances lipophilicity and cellular uptake.
  • Chlorobenzyl Group: This substituent is critical for maintaining activity against specific cancer cell lines.
  • Methoxyethyl Side Chain: Contributes to solubility and may influence receptor binding affinity.

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